trans-2-(p-tolyl)Cyclopentanol
Overview
Description
trans-2-(p-tolyl)Cyclopentanol: is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and a p-tolyl group in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions:
Addition-Esterification Reaction:
Transesterification Reaction:
Industrial Production Methods:
- The industrial production of trans-2-(p-tolyl)Cyclopentanol typically involves the same synthetic routes as described above, with optimization for large-scale production. The reactions are carried out in reactors with precise control over temperature and reactant ratios to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Scientific Research Applications
Chemistry:
- trans-2-(p-tolyl)Cyclopentanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Research is ongoing to explore the therapeutic potential of this compound in treating various diseases.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of trans-2-(p-tolyl)Cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
trans-2-Phenylcyclopentanol:
cis-2-(p-tolyl)Cyclopentanol:
Uniqueness:
Properties
IUPAC Name |
(1R,2S)-2-(4-methylphenyl)cyclopentan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9-5-7-10(8-6-9)11-3-2-4-12(11)13/h5-8,11-13H,2-4H2,1H3/t11-,12+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTLUXMEQFNRRT-NWDGAFQWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCC2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CCC[C@H]2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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